(E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
Description
Key Structural Features
Conjugated System :
Substituent Effects :
Electron Distribution :
Comparative Analysis of Hybrid Systems
Crystallographic Data and Conformational Analysis
X-Ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) reveals critical insights into molecular packing and conformation:
Crystal System and Space Group :
Molecular Geometry :
Intermolecular Interactions :
Conformational Flexibility
Rotational Freedom :
Thermal Stability :
Properties
IUPAC Name |
(E)-3-(5-phenylfuran-2-yl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2S/c18-15(17-7-4-12-20-17)10-8-14-9-11-16(19-14)13-5-2-1-3-6-13/h1-12H/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKDKNAMOGXZNM-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-phenylfuran-2-carbaldehyde and thiophene-2-acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan and thiophene rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Overview
The compound is synthesized primarily through the Claisen-Schmidt condensation reaction, involving 5-phenylfuran-2-carbaldehyde and thiophene-2-acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in ethanol or methanol under reflux conditions to ensure complete conversion.
Reaction Conditions
| Parameter | Details |
|---|---|
| Starting Materials | 5-phenylfuran-2-carbaldehyde, thiophene-2-acetophenone |
| Base | Sodium hydroxide or potassium hydroxide |
| Solvent | Ethanol or methanol |
| Reaction Type | Claisen-Schmidt condensation |
Chemistry
In the field of chemistry, (E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
Research indicates that this compound exhibits significant biological activity. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. The presence of both furan and thiophene rings enhances its interaction with biological macromolecules, making it a candidate for further pharmacological exploration.
Medicine
The therapeutic potential of this compound is under investigation for various diseases. Its ability to inhibit specific enzymes involved in cell proliferation suggests its utility in cancer treatment. Additionally, studies have shown its efficacy against infectious diseases due to its antimicrobial properties.
Industry
In industrial applications, this compound is being explored for its role in developing organic electronic materials. Its unique electronic properties make it suitable for use in dyes and pigments, contributing to advancements in material science.
The biological activities of this compound have been documented in various studies. It has shown promising results as an antimicrobial agent against several strains of bacteria and fungi. Additionally, its anticancer properties have been highlighted through investigations into its ability to induce apoptosis in cancer cells.
Case Studies
Several case studies have explored the applications and effects of (E)-3-(5-phenyfuran-2-y)-1-(thiophen -2-y)prop - 2-en - 1-one:
- Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another research highlighted its effectiveness against resistant strains of bacteria, suggesting potential use as a new antimicrobial agent.
- Material Science Applications : Investigations into its use in organic electronics revealed that it can serve as an effective precursor for synthesizing novel electronic materials with enhanced conductivity.
Mechanism of Action
The mechanism of action of (E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Comparisons
Chalcones with thiophene and furan substituents exhibit distinct structural features that influence their physicochemical behavior. Key analogs include:
Key Observations :
- Thiophene-containing chalcones often exhibit stronger intermolecular interactions (e.g., C–H···S) compared to furan analogs, influencing solubility and melting points .
Electronic and Spectral Properties
The electronic behavior of these compounds is critical for optoelectronic applications:
Key Observations :
- The 5-phenylfuran group in the target compound likely redshifts absorption compared to phenyl analogs due to extended conjugation .
- Thiophene rings generally lower HOMO-LUMO gaps compared to furans, enhancing charge-transfer properties .
Key Observations :
Biological Activity
(E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activities that have garnered attention in medicinal chemistry. Chalcones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a furan ring and a thiophene ring connected by a prop-2-en-1-one moiety. Its chemical structure is crucial for its biological activity, as it allows for various interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and metabolic pathways, contributing to its anticancer effects.
- Reactive Oxygen Species Generation : It may induce oxidative stress in microbial cells, leading to antimicrobial activity.
1. Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 18.0 |
| A549 | 22.3 |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies showed that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for both strains, indicating moderate antimicrobial activity .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
3. Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production; thus, its inhibition is relevant for skin whitening agents. The compound was tested against mushroom tyrosinase, showing an IC50 value of 0.0433 µM, significantly lower than that of kojic acid (19.97 µM), indicating superior inhibitory potential .
| Compound | IC50 (µM) |
|---|---|
| (E)-Chalcone | 0.0433 |
| Kojic Acid | 19.97 |
Case Studies
Several case studies have highlighted the therapeutic potential of chalcone derivatives similar to this compound:
- Cytotoxic Effects on Cancer Cells : A study demonstrated that derivatives with similar structures showed enhanced cytotoxicity against breast cancer cells when combined with standard chemotherapeutic agents .
- Synergistic Antimicrobial Effects : Another investigation revealed that combining this compound with conventional antibiotics resulted in synergistic effects against resistant bacterial strains .
Q & A
Q. Table 1: Synthetic Methods Comparison
| Reactants | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-acetyl-5-phenylfuran + 2-thiophenecarbaldehyde | Ethanol | KOH | RT → Reflux | 72–78 |
Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Methodological Answer:
- Spectroscopy:
- FT-IR: Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and α,β-unsaturation (C=C, ~1600 cm⁻¹).
- NMR: NMR identifies thiophene (δ 7.2–7.5 ppm) and furan (δ 6.5–7.0 ppm) protons. NMR resolves ketone (δ ~190 ppm) and olefinic carbons (δ ~120–140 ppm).
- X-ray Crystallography:
- Dihedral Angles: Critical for understanding π-π stacking and bioactivity. For example, the angle between thiophene and furan rings influences binding to enzymes (e.g., ~15–25° deviation from coplanarity) .
- Crystal System: Monoclinic systems (e.g., P2₁/c) are common, with unit cell parameters such as ) observed in related chalcones .
Advanced Research Questions
How do dihedral angles between aromatic rings influence bioactivity, and what computational methods validate these interactions?
Methodological Answer:
- Structural Impact: Non-coplanar ring systems (e.g., thiophene vs. furan) reduce π-π stacking efficiency with flat enzyme active sites, altering inhibitory potency. For instance, dihedral angles >20° correlate with reduced binding to cytochrome P450 isoforms .
- Computational Validation:
- Molecular Docking: Software like AutoDock Vina predicts binding modes using crystal structures (PDB ID: 1TQN).
- DFT Calculations: Optimizes ground-state geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
What contradictions exist in reported biological activities of chalcone derivatives, and how can experimental design address these discrepancies?
Methodological Answer:
- Contradictions:
- Antimicrobial Activity: Discrepancies arise from variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or assay protocols (broth microdilution vs. disk diffusion).
- Cytotoxicity: IC₅₀ values differ due to cell line specificity (e.g., HeLa vs. MCF-7) .
- Resolution Strategies:
What strategies resolve conflicting data on the compound’s reactivity under varying pH and solvent conditions?
Methodological Answer:
- pH-Dependent Reactivity:
- Solvent Effects:
- Polar Protic Solvents (e.g., MeOH): Stabilize transition states via hydrogen bonding, favoring SN2 mechanisms.
- Non-Polar Solvents (e.g., Toluene): Promote radical pathways in photochemical reactions.
Q. Table 2: Reactivity Under Different Conditions
| Condition | Observed Reaction | Rate Constant (k, s⁻¹) |
|---|---|---|
| pH 3.0 (aqueous) | No reaction | <0.001 |
| pH 10.0 (aqueous) | Enolate-mediated addition | 0.45 |
| UV Light (Toluene) | [2+2] Cycloaddition | 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
